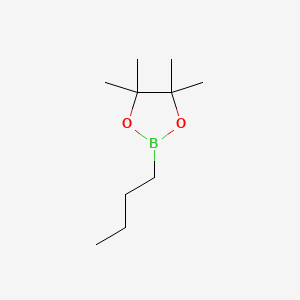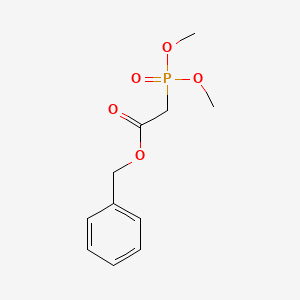
3-Thiophenecarbonyl chloride
Vue d'ensemble
Description
3-Thiophenecarbonyl chloride is a chemical compound that is derived from thiophene, a heterocyclic aromatic compound with a sulfur atom in its five-membered ring. It is characterized by the presence of a carbonyl chloride group attached to the thiophene ring, which makes it a reactive intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, 3,4-Bis(trimethylsilyl)thiophene, a related compound, can be synthesized by 1,3-dipolar cycloaddition, modification of 3,4-dibromothiophene, or intermolecular thiazole-alkyne Diels-Alder reaction . Additionally, 3-thiophene- and 3-furancarboxylic acids can undergo perarylation with cleavage of C-H bonds and decarboxylation in the presence of a palladium catalyst to yield tetraarylated products . These methods highlight the versatility of thiophene derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied. For example, the crystal and molecular structure of 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, a compound containing a thiophene ring, was determined using X-ray diffraction, revealing a planar conformation affected by conjugation . Similarly, the molecular structure and conformational composition of thiophene-2-carbonyl chloride were investigated by gas phase electron diffraction, identifying two conformers with syn and anti orientations of the carbonyl oxygen and sulfur atom .
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. For instance, 3,4-bis(trimethylsilyl)thiophene can be used to construct unsymmetrically 3,4-disubstituted thiophenes through palladium-catalyzed cross-coupling reactions . Moreover, 3-thiophene carboxylate derivatives can be electrochemically polymerized with thiophene or pyrrole, indicating their potential in the synthesis of conducting polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The compound 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one exhibits nonlinearity in third harmonic generation, suggesting nonlinear optical properties . The electrochromic properties of copolymers of 3-[(3-thienylcarbonyl)oxy]-2,2-bis{[(3-thienylcarbonyl)oxy]}propyl 3-thiophene carboxylate with thiophene and pyrrole have been characterized, showing the ability to switch between different colors and possessing an electronic band gap of 1.95 eV .
Applications De Recherche Scientifique
-
Chemistry : “3-Thiophenecarbonyl chloride” is a compound known for its applications in organic synthesis . It has been characterized by most analytical and spectroscopic techniques . It’s used in the synthesis of thiophene derivatives .
-
Medicine : Thiophene-based analogs, which “3-Thiophenecarbonyl chloride” could potentially be used to synthesize, have been found to have a variety of biological effects, making them important in medicinal chemistry .
-
Materials Science : Thiophene-based molecules, which could potentially be synthesized using “3-Thiophenecarbonyl chloride”, play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Environmental Science : While there’s no direct mention of “3-Thiophenecarbonyl chloride” in environmental science applications, chloride-mediated electrochemical processes have been studied for CO2 removal from ocean water . It’s possible that “3-Thiophenecarbonyl chloride” or its derivatives could have potential applications in similar processes.
-
Proteomics Research : “3-Thiophenecarbonyl chloride” is a specialty product used in proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions. The compound could be used in the synthesis of protein derivatives or in the study of protein interactions.
-
Organic Synthesis : “3-Thiophenecarbonyl chloride” is used in the synthesis of various organic compounds . It can act as a building block in the creation of larger, more complex molecules. This is particularly useful in the field of medicinal chemistry, where these complex molecules can be used to develop new drugs.
-
Antimicrobial Properties : Thiophene-derived Schiff base complexes, which can be synthesized using “3-Thiophenecarbonyl chloride”, have been found to have antimicrobial properties . These complexes have shown higher activities against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, fungi Candida albicans, and protozoa Leishmania major compared to the ligand . Among the studied complexes, one exhibited the most promising antimicrobial activity against all the tested microbes .
-
Preparation of Thiophenecarbonyl Chlorides : “3-Thiophenecarbonyl chloride” can be prepared using thionyl chloride . This method is used in the synthesis of various thiophenecarbonyl chlorides .
Safety And Hazards
3-Thiophenecarbonyl chloride is classified as a flammable solid and can cause severe skin burns and eye damage . It is recommended to avoid formation of dust and aerosols, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers The X-ray structure of 3-Thiophenecarbonyl chloride has been determined for the first time . It shows the ring flip disorder common among thiophenecarbonyl derivatives and the occurrence of this phenomenon in the structures of such compounds is discussed .
Propriétés
IUPAC Name |
thiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5(7)4-1-2-8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBEVAYYDZLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194391 | |
| Record name | 3-Thenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarbonyl chloride | |
CAS RN |
41507-35-1 | |
| Record name | 3-Thiophenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41507-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thenoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041507351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-thenoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thenoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT4LKL45Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)






